molecular formula C19H18BrN3O2 B8148856 1-(3-bromophenyl)-N-isobutyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

1-(3-bromophenyl)-N-isobutyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B8148856
M. Wt: 400.3 g/mol
InChI Key: FRKIIAMJXUEZSS-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-N-isobutyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound characterized by its bromophenyl group and naphthyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromophenyl)-N-isobutyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting with the formation of the naphthyridine core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process would likely include purification steps to remove any impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 1-(3-bromophenyl)-N-isobutyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, such as in the development of new drugs. Its unique structure may interact with specific biological targets, making it a candidate for therapeutic use.

Industry: In industry, this compound could be used in the production of advanced materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which 1-(3-bromophenyl)-N-isobutyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways would depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

  • 1-(2-bromophenyl)-N-isobutyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

  • 1-(4-bromophenyl)-N-isobutyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Uniqueness: 1-(3-bromophenyl)-N-isobutyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is unique due to the position of the bromophenyl group on the phenyl ring, which can influence its reactivity and interactions with biological targets.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

1-(3-bromophenyl)-N-(2-methylpropyl)-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2/c1-12(2)10-22-19(25)16-11-23(14-6-3-5-13(20)9-14)18-15(17(16)24)7-4-8-21-18/h3-9,11-12H,10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKIIAMJXUEZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CN(C2=C(C1=O)C=CC=N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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